Cas no 2091212-23-4 (2-(5-bromo-2-cyclopropylpyrimidin-4-yl)acetonitrile)

2-(5-Bromo-2-cyclopropylpyrimidin-4-yl)acetonitrile is a brominated pyrimidine derivative featuring a cyclopropyl substituent and an acetonitrile functional group. This compound serves as a versatile intermediate in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals. The presence of both bromine and the nitrile group enhances its reactivity, enabling selective cross-coupling reactions and further functionalization. Its cyclopropyl moiety contributes to steric and electronic modulation, making it valuable for structure-activity studies. The compound is characterized by high purity and stability under standard storage conditions, ensuring reliable performance in synthetic applications. Its well-defined structure facilitates precise modifications in drug discovery and material science research.
2-(5-bromo-2-cyclopropylpyrimidin-4-yl)acetonitrile structure
2091212-23-4 structure
Product name:2-(5-bromo-2-cyclopropylpyrimidin-4-yl)acetonitrile
CAS No:2091212-23-4
MF:C9H8BrN3
MW:238.083920478821
CID:6106450
PubChem ID:131519376

2-(5-bromo-2-cyclopropylpyrimidin-4-yl)acetonitrile Chemical and Physical Properties

Names and Identifiers

    • 2-(5-bromo-2-cyclopropylpyrimidin-4-yl)acetonitrile
    • EN300-1916621
    • 2091212-23-4
    • Inchi: 1S/C9H8BrN3/c10-7-5-12-9(6-1-2-6)13-8(7)3-4-11/h5-6H,1-3H2
    • InChI Key: AKVGHZDDPKXRLK-UHFFFAOYSA-N
    • SMILES: BrC1C=NC(C2CC2)=NC=1CC#N

Computed Properties

  • Exact Mass: 236.99016g/mol
  • Monoisotopic Mass: 236.99016g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 2
  • Complexity: 230
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 49.6Ų
  • XLogP3: 1.2

2-(5-bromo-2-cyclopropylpyrimidin-4-yl)acetonitrile Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-1916621-0.5g
2-(5-bromo-2-cyclopropylpyrimidin-4-yl)acetonitrile
2091212-23-4
0.5g
$1563.0 2023-09-17
Enamine
EN300-1916621-0.05g
2-(5-bromo-2-cyclopropylpyrimidin-4-yl)acetonitrile
2091212-23-4
0.05g
$1368.0 2023-09-17
Enamine
EN300-1916621-0.25g
2-(5-bromo-2-cyclopropylpyrimidin-4-yl)acetonitrile
2091212-23-4
0.25g
$1498.0 2023-09-17
Enamine
EN300-1916621-1g
2-(5-bromo-2-cyclopropylpyrimidin-4-yl)acetonitrile
2091212-23-4
1g
$1629.0 2023-09-17
Enamine
EN300-1916621-2.5g
2-(5-bromo-2-cyclopropylpyrimidin-4-yl)acetonitrile
2091212-23-4
2.5g
$3191.0 2023-09-17
Enamine
EN300-1916621-10.0g
2-(5-bromo-2-cyclopropylpyrimidin-4-yl)acetonitrile
2091212-23-4
10g
$7004.0 2023-05-31
Enamine
EN300-1916621-1.0g
2-(5-bromo-2-cyclopropylpyrimidin-4-yl)acetonitrile
2091212-23-4
1g
$1629.0 2023-05-31
Enamine
EN300-1916621-10g
2-(5-bromo-2-cyclopropylpyrimidin-4-yl)acetonitrile
2091212-23-4
10g
$7004.0 2023-09-17
Enamine
EN300-1916621-5.0g
2-(5-bromo-2-cyclopropylpyrimidin-4-yl)acetonitrile
2091212-23-4
5g
$4722.0 2023-05-31
Enamine
EN300-1916621-0.1g
2-(5-bromo-2-cyclopropylpyrimidin-4-yl)acetonitrile
2091212-23-4
0.1g
$1433.0 2023-09-17

Additional information on 2-(5-bromo-2-cyclopropylpyrimidin-4-yl)acetonitrile

Introduction to 2-(5-bromo-2-cyclopropylpyrimidin-4-yl)acetonitrile (CAS No. 2091212-23-4)

2-(5-bromo-2-cyclopropylpyrimidin-4-yl)acetonitrile is a significant compound in the realm of pharmaceutical chemistry, featuring a unique structural framework that has garnered considerable attention for its potential applications in drug discovery and medicinal chemistry. The compound's molecular structure, characterized by a pyrimidine core substituted with a bromo group at the 5-position and a cyclopropyl group at the 2-position, linked via an acetonitrile moiety, imparts distinct chemical properties that make it a valuable intermediate in synthetic chemistry. This introduction delves into the compound's chemical attributes, synthetic pathways, and its relevance in contemporary research, emphasizing its role in developing novel therapeutic agents.

The molecular formula of 2-(5-bromo-2-cyclopropylpyrimidin-4-yl)acetonitrile is C₈H₆BrN₃, reflecting its composition of carbon, hydrogen, bromine, and nitrogen atoms. The presence of the bromo substituent at the 5-position of the pyrimidine ring enhances its reactivity, making it a versatile building block for further functionalization. The cyclopropyl group at the 2-position introduces steric hindrance, which can influence the compound's binding affinity and metabolic stability when incorporated into larger molecular frameworks. These structural features are particularly attractive for medicinal chemists seeking to design molecules with optimized pharmacokinetic profiles.

In recent years, 2-(5-bromo-2-cyclopropylpyrimidin-4-yl)acetonitrile has been explored as a key intermediate in the synthesis of various pharmacologically active compounds. Its pyrimidine scaffold is a common motif in many drugs targeting critical biological pathways, including those involved in cancer, inflammation, and infectious diseases. The bromo group serves as a handle for cross-coupling reactions such as Suzuki-Miyaura and Buchwald-Hartwig couplings, enabling the introduction of diverse aryl or heteroaryl groups. This flexibility has been leveraged in the development of kinase inhibitors, which are widely used in oncology due to their ability to modulate signaling pathways dysregulated in cancer cells.

One of the most compelling aspects of 2-(5-bromo-2-cyclopropylpyrimidin-4-yl)acetonitrile is its utility in generating novel heterocyclic derivatives. Researchers have utilized this compound to synthesize analogs with enhanced binding affinity to biological targets. For instance, studies have demonstrated its role in developing small-molecule inhibitors of protein kinases, where modifications at the cyclopropyl and acetonitrile positions have led to compounds with improved selectivity and potency. These findings underscore the importance of structural optimization in drug design and highlight how intermediates like 2-(5-bromo-2-cyclopropylpyrimidin-4-yl)acetonitrile can serve as springboards for innovation.

The synthesis of 2-(5-bromo-2-cyclopropylpyrimidin-4-yl)acetonitrile typically involves multi-step organic transformations starting from readily available precursors. A common approach includes the bromination of a pyrimidine derivative followed by cyclopropanation and subsequent functionalization with an acetonitrile group. Advances in synthetic methodologies have enabled more efficient and scalable production processes, making this compound more accessible for industrial applications. The ability to produce high-purity batches of 2-(5-bromo-2-cyclopropylpyrimidin-4-yl)acetonitrile is crucial for ensuring consistency in downstream pharmaceutical applications.

Recent research has also explored the pharmacological properties of derivatives derived from 2-(5-bromo-2-cyclopropylpyrimidin-4-yl)acetonitrile. For example, studies have shown that certain analogs exhibit inhibitory effects on enzymes implicated in viral replication, suggesting potential applications in antiviral therapy. Additionally, modifications aimed at enhancing solubility and bioavailability have been investigated, reflecting the broader goal of translating laboratory discoveries into viable therapeutic options. These efforts highlight the compound's versatility and its potential to contribute to addressing unmet medical needs.

The growing interest in 2-(5-bromo-2-cyclopropylpyrimidin-4-yl)acetonitrile is also driven by its role in fragment-based drug discovery (FBDD). Fragment libraries enriched with such intermediates provide starting points for identifying lead compounds through high-throughput screening assays. The structural complexity and diversity offered by CAS No. 2091212-23-4 derivatives make them valuable tools for exploring new chemical space and uncovering novel mechanisms of action. This approach has been instrumental in overcoming challenges associated with traditional drug discovery paradigms.

In conclusion, 2091212-23-4 continues to be a focal point in pharmaceutical research due to its unique structural features and synthetic utility. Its incorporation into drug candidates has yielded promising results across multiple therapeutic areas, demonstrating its importance as a building block for innovative therapies. As research progresses,the exploration of new derivatives and applications for this compound will likely expand,further solidifying its place as a cornerstone in modern medicinal chemistry.

Recommend Articles

Recommended suppliers
Jinan Hanyu Chemical Co.,Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Jinan Hanyu Chemical Co.,Ltd.
Shanghai Xinsi New Materials Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Shanghai Xinsi New Materials Co., Ltd
BIOOKE MICROELECTRONICS CO.,LTD
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
BIOOKE MICROELECTRONICS CO.,LTD
Hebei Ganmiao New material Technology Co., LTD
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Hebei Ganmiao New material Technology Co., LTD
Hefei Zhongkesai High tech Materials Technology Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Hefei Zhongkesai High tech Materials Technology Co., Ltd